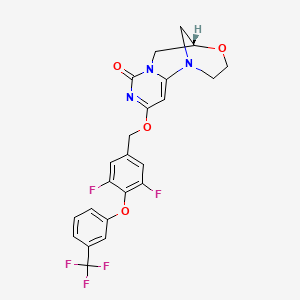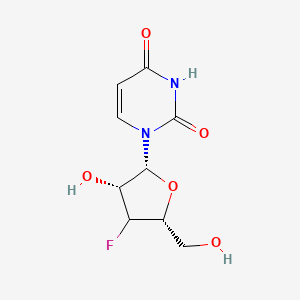
Plk1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plk1-IN-6 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various cancers, making it a significant target for cancer therapy. This compound has shown promising anti-proliferative activity against cancer cells, making it a valuable compound in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures to produce large quantities of this compound suitable for clinical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Plk1-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Plk1-IN-6 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential to inhibit cancer cell proliferation by targeting PLK1, which is overexpressed in many tumors.
Cell Cycle Studies: Researchers use this compound to study the role of PLK1 in cell cycle regulation, particularly during mitosis.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs with improved efficacy and safety profiles.
Biological Studies: The compound is used to investigate the molecular mechanisms underlying PLK1-mediated cellular processes, such as chromosome segregation and cytokinesis.
Wirkmechanismus
Plk1-IN-6 exerts its effects by selectively inhibiting the kinase activity of PLK1. This inhibition disrupts the phosphorylation of key substrates involved in mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of PLK1, where it competes with ATP to prevent substrate phosphorylation . Additionally, this compound affects various signaling pathways associated with cell division and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds share similar inhibitory activity against PLK1, including:
Volasertib: A potent PLK1 inhibitor that has shown promise in clinical trials for various cancers.
Onvansertib: Another PLK1 inhibitor with demonstrated efficacy in combination therapies for cancer treatment.
BI 2536: A well-known PLK1 inhibitor used in preclinical and clinical studies.
Uniqueness of Plk1-IN-6
This compound stands out due to its high selectivity and potency against PLK1, with an IC50 value of 0.45 nM . This high selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, this compound has shown significant anti-proliferative activity against cancer cells, making it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C28H37N9O3 |
|---|---|
Molekulargewicht |
547.7 g/mol |
IUPAC-Name |
(7R)-8-cyclopentyl-7-ethyl-2-[2-methoxy-4-[5-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]anilino]-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C28H37N9O3/c1-4-21-27(38)35(2)22-16-30-28(33-26(22)37(21)19-7-5-6-8-19)31-20-10-9-18(15-23(20)39-3)25-32-24(40-34-25)17-36-13-11-29-12-14-36/h9-10,15-16,19,21,29H,4-8,11-14,17H2,1-3H3,(H,30,31,33)/t21-/m1/s1 |
InChI-Schlüssel |
CQQFCBITQKNHPX-OAQYLSRUSA-N |
Isomerische SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |
Kanonische SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C5=NOC(=N5)CN6CCNCC6)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)








![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)


